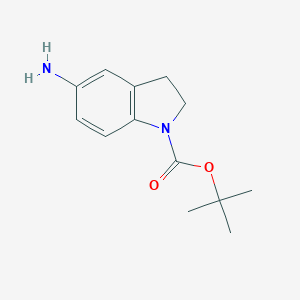
Tert-Butyl-5-Aminoindolin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 5-aminoindoline-1-carboxylate (TBAI) is an important organic compound that has been studied extensively in the past few decades due to its wide range of applications in the scientific community. TBAI is used as a reagent in the synthesis of a variety of compounds, as well as in the synthesis of pharmaceuticals. It has also been used as a catalyst in several reactions, as well as in the synthesis of polymers. Additionally, TBAI has been studied for its potential as an inhibitor of enzymes and as a potential therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Arzneimitteln
Tert-Butyl-5-Aminoindolin-1-carboxylat: ist ein wertvolles Zwischenprodukt bei der Synthese von pharmazeutischen Arzneimitteln. Seine Struktur ist entscheidend für die Konstruktion von Verbindungen mit potenziellen therapeutischen Wirkungen. So wurden beispielsweise Indol-Derivate wegen ihrer Antitumor-Eigenschaften umfassend untersucht . Die Aminoindolin-Einheit kann weiter funktionalisiert werden, um neuartige Verbindungen zu erzeugen, die das Wachstum von Krebszellen möglicherweise hemmen.
Entwicklung von antiviralen Wirkstoffen
Der Indol-Kern von 1-Boc-5-Amino-2,3-Dihydro-Indol ist für die Gestaltung von antiviralen Medikamenten von Bedeutung. Indol-Derivate haben eine hemmende Aktivität gegen verschiedene Viren gezeigt, darunter Influenza- und Coxsackie-B4-Viren . Forscher können die Aminoindolin-Struktur modifizieren, um ihre antiviralen Eigenschaften zu verbessern, was möglicherweise zu neuen Behandlungen für Virusinfektionen führt.
Anwendungen zur Entzündungshemmung
Indol-Derivate, einschließlich This compound, sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Dies macht sie nützlich in der Forschung und Entwicklung neuer entzündungshemmender Medikamente, die Erkrankungen wie Arthritis und andere entzündliche Erkrankungen behandeln könnten .
Antimikrobielle Forschung
Die antimikrobiellen Eigenschaften von Indol-Derivaten machen 1-Boc-5-Amino-2,3-Dihydro-Indol zu einem Kandidaten für die Entwicklung neuer Antibiotika. Angesichts der zunehmenden Antibiotikaresistenz ist die Synthese neuer antimikrobieller Wirkstoffe auf Indolbasis ein kritisches Forschungsgebiet .
Antioxidatives Potenzial
Der Indol-Kern ist mit antioxidativer Aktivität verbunden, die entscheidend ist, um oxidativem Stress im Körper entgegenzuwirken. This compound könnte verwendet werden, um Verbindungen zu synthetisieren, die dazu beitragen, Zellen vor Schäden durch freie Radikale zu schützen .
Neuroprotektive Forschung
Indol-Derivate haben sich in der neuroprotektiven Forschung als vielversprechend erwiesen und könnten zur Behandlung neurodegenerativer Erkrankungen beitragen. Die Modifikation von 1-Boc-5-Amino-2,3-Dihydro-Indol könnte zur Entwicklung von Medikamenten führen, die Nervenzellen vor Schäden schützen .
Landwirtschaftliche Chemie
In der Landwirtschaft können Indol-Derivate wie This compound zur Synthese von Pflanzenwachstumsregulatoren verwendet werden. Diese Verbindungen können natürliche Pflanzenhormone nachahmen und werden verwendet, um Pflanzenwachstumsprozesse zu kontrollieren oder zu verändern .
Materialwissenschaft
Die Indol-Struktur ist auch in der Materialwissenschaft relevant, insbesondere bei der Entwicklung organischer Halbleiter. 1-Boc-5-Amino-2,3-Dihydro-Indol-Derivate können zur Herstellung von Materialien für elektronische Geräte verwendet werden, die eine breite Palette von elektrischen Eigenschaften bieten .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often found in biologically active compounds used for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound has a high gastrointestinal absorption and is predicted to be BBB permeant . The compound has a Log Po/w (iLOGP) of 2.58, indicating moderate lipophilicity .
Result of Action
Indole derivatives are known to have a broad range of biological activities, which suggests that this compound could have diverse effects depending on the context of its use .
Action Environment
It’s known that the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °c .
Biochemische Analyse
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
tert-butyl 5-amino-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNLQWAGJJGYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623732 | |
| Record name | tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129487-92-9 | |
| Record name | tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL 5-AMINO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
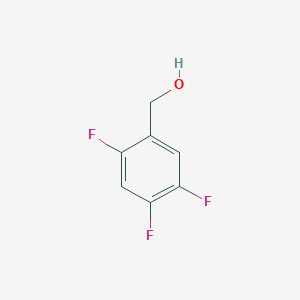

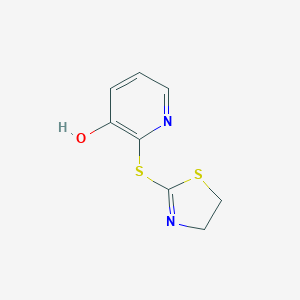
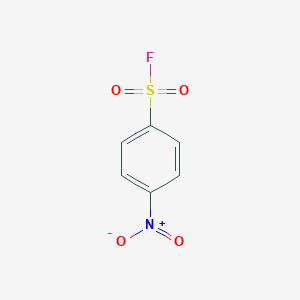

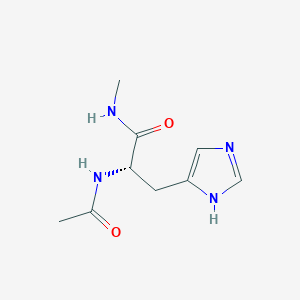
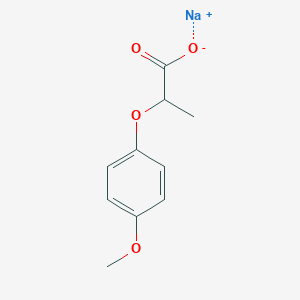
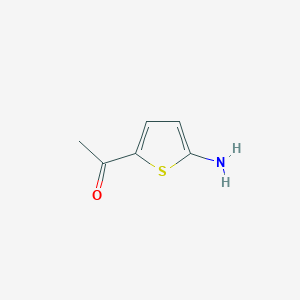


![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)
